WP9QY - 199999-60-5

WP9QY

Catalog Number: EVT-1216355
CAS Number: 199999-60-5
Molecular Formula: C58H71N11O15S2
Molecular Weight: 1226.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WP9QY, a cyclic peptide with the amino acid sequence WP9QY, is a synthetic molecule designed to mimic a specific loop region found on the tumor necrosis factor receptor 1 (TNFR1) [, , , ]. This particular loop region is crucial for the interaction between TNFα and TNFR1. By mimicking this loop, WP9QY acts as an antagonist, effectively blocking the binding of TNFα to its receptor [, , , , , , , , , , , , , , , , , ]. This antagonistic activity makes WP9QY a valuable tool in scientific research, particularly in studying the role of TNFα in various biological processes and disease models [, , , , , , , , , , , , , , , , , ].

Synthesis Analysis

While several studies mention the synthetic nature of WP9QY [, , ], specific details regarding its synthesis method, technical details, and parameters are not explicitly provided in the reviewed literature. Further investigation into peptide synthesis protocols and specialized chemical literature would be required to obtain a comprehensive understanding of WP9QY synthesis.

Molecular Structure Analysis

WP9QY's molecular structure is a cyclic peptide composed of nine amino acids: Tyrosine-Cysteine-Tryptophan-Serine-Glutamine-Tyrosine-Leucine-Cysteine-Tyrosine [, , , ]. The cyclic structure is formed by a disulfide bond between the two cysteine residues. This specific sequence was designed to mimic the critical TNFα recognition loop present on TNFR1 [, , , ]. A detailed analysis of WP9QY's three-dimensional structure, including bond lengths, angles, and spatial arrangement of amino acid residues, would require computational modeling or experimental techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

WP9QY exerts its biological activity primarily by binding to TNFα, preventing its interaction with TNFR1 [, , , , , , , , , , , , , , , , , ]. This competitive inhibition effectively blocks the downstream signaling cascade initiated by TNFα binding to its receptor [, , , , , , , , , , , , , , , , , ]. In addition to its antagonistic effect on TNFα, research suggests that WP9QY might also interact with RANKL, another protein involved in osteoclastogenesis [, , , , ]. This interaction suggests a potential dual mechanism of action, where WP9QY might also directly influence bone remodeling processes independent of TNFα signaling. Further research is crucial to fully understand the complex interplay of these mechanisms.

Applications
  • Inflammatory Bone Diseases: WP9QY effectively reduced inflammation and bone destruction in animal models of rheumatoid arthritis [, ] and periodontitis [, ]. It showed promising results in preventing bone loss and promoting bone formation, suggesting its potential as a therapeutic agent for inflammatory bone diseases [, , , ].

  • Osteoporosis: Research indicates that WP9QY can prevent bone loss induced by ovariectomy or low dietary calcium in mice, suggesting its potential application in treating osteoporosis [].

  • Angiogenesis: WP9QY exhibited a protective effect on brain microvascular endothelial cells under serum starvation conditions, suggesting its potential role in influencing angiogenesis [].

  • Cardiovascular Disease: In a study on heart failure patients, WP9QY inhibited TNFα-mediated platelet activity, indicating potential applications in addressing oxidative stress and inflammation associated with cardiovascular disease [].

  • Metabolic Disorders: Research suggests that WP9QY can block the effects of thyroid-stimulating hormone (TSH) on insulin signaling in adipocytes, highlighting its potential role in understanding and addressing metabolic disorders like insulin resistance [, ].

Tumor Necrosis Factor alpha (TNFα)

Relevance: TNFα is the primary target of WP9QY. WP9QY is designed to mimic the TNFα binding site on TNFR1 and competitively inhibit TNFα binding, thereby blocking its downstream signaling and biological activities. [, , , , , , , , , , , , , , , , , ]

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)

Relevance: WP9QY was found to bind to RANKL and inhibit RANKL-induced osteoclastogenesis. Although initially designed as a TNFα antagonist, this finding revealed WP9QY’s dual-targeting ability towards both TNFα and RANKL. This is likely due to the structural similarities between the ligand binding sites of TNFR1 and RANK. [, , ]

Osteoprotegerin (OPG)

Relevance: OPG and WP9QY both act as inhibitors of RANKL signaling, albeit through different mechanisms. While OPG acts as a decoy receptor by sequestering RANKL, WP9QY directly binds and inhibits RANKL. In OPG-deficient mice, WP9QY effectively suppressed bone resorption by inhibiting RANKL signaling, highlighting its therapeutic potential in conditions with dysregulated bone remodeling.

Vascular Endothelial Growth Factor (VEGF)

Relevance: In a study on glioma cells, both VEGF and TNFα secreted by glioma cells were found to contribute to endothelial cell survival under serum starvation conditions. Although not directly interacting with WP9QY, VEGF was investigated alongside WP9QY, shedding light on the complex interplay of various factors in tumor angiogenesis.

Leptin

Relevance: While not directly interacting with WP9QY, research showed that leptin employs TNFα to influence blood pressure. Central administration of WP9QY blocked the effect of leptin on blood pressure in obese mice. This suggests a potential link between leptin, TNFα, and hypertension, further highlighting the involvement of TNFα in various physiological and pathological processes. [, ]

Properties

CAS Number

199999-60-5

Product Name

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-(3-amino-3-oxopropyl)-16-(hydroxymethyl)-10-[(4-hydroxyphenyl)methyl]-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C58H71N11O15S2

Molecular Weight

1226.4 g/mol

InChI

InChI=1S/C58H71N11O15S2/c1-30(2)21-42-52(77)69-48(57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)29-86-85-28-47(68-50(75)39(59)22-31-7-13-35(71)14-8-31)56(81)65-44(25-34-26-61-40-6-4-3-5-38(34)40)54(79)67-46(27-70)55(80)62-41(19-20-49(60)74)51(76)64-43(53(78)63-42)23-32-9-15-36(72)16-10-32/h3-18,26,30,39,41-48,61,70-73H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

OXRZFLLXMORPHO-XCLFSWKQSA-N

SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O

Synonyms

WP9QY

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.